molecular formula C15H18N4O5S2 B7015432 N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide

N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide

Cat. No.: B7015432
M. Wt: 398.5 g/mol
InChI Key: YMUZQTJRVSUYPM-UHFFFAOYSA-N
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Description

N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzenesulfonamide group with a thiadiazole ring and an oxolane moiety, making it a versatile candidate for various biochemical and pharmacological studies.

Properties

IUPAC Name

N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-23-12(10-7-8-24-9-10)13(20)16-14-17-18-15(25-14)19-26(21,22)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUZQTJRVSUYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOC1)C(=O)NC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced via a sulfonation reaction, where a benzene derivative is treated with sulfuric acid or a sulfonyl chloride.

    Attachment of the Oxolane Moiety: The oxolane ring is typically introduced through a nucleophilic substitution reaction, where an appropriate oxirane is reacted with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzenesulfonamide group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzenesulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor. The benzenesulfonamide group is known to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes.

Medicine

In medicine, the compound’s ability to inhibit specific enzymes makes it a candidate for the development of drugs targeting diseases such as cancer and bacterial infections. Its structure allows for selective binding to enzyme active sites, potentially leading to the development of highly specific therapeutic agents .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide involves its interaction with enzyme active sites. The benzenesulfonamide group binds to the zinc ion in the active site of carbonic anhydrase enzymes, inhibiting their activity. This inhibition can disrupt various physiological processes, such as pH regulation and ion transport, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonamido)-1,3,4-thiadiazole: Lacks the oxolane and methoxy groups, making it less versatile in terms of chemical modifications.

    N-(benzenesulfonamido)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring, which can affect its reactivity and biological activity.

    N-(benzenesulfonamido)-1,3,4-triazole: Contains a triazole ring, offering different chemical and biological properties.

Uniqueness

N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to its combination of a thiadiazole ring, benzenesulfonamide group, and oxolane moiety. This combination provides a versatile platform for chemical modifications and enhances its potential as a therapeutic agent by allowing selective binding to enzyme active sites .

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